

# Application Notes and Protocols for Metal-Catalyzed Reactions in Spiro Compound Synthesis

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## Compound of Interest

Compound Name: Spirohexane

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These application notes provide detailed protocols and data for the synthesis of spiro compounds utilizing cutting-edge, metal-catalyzed reactions. The methodologies outlined are essential for the construction of complex molecular architectures found in numerous natural products and pharmaceutically active compounds.

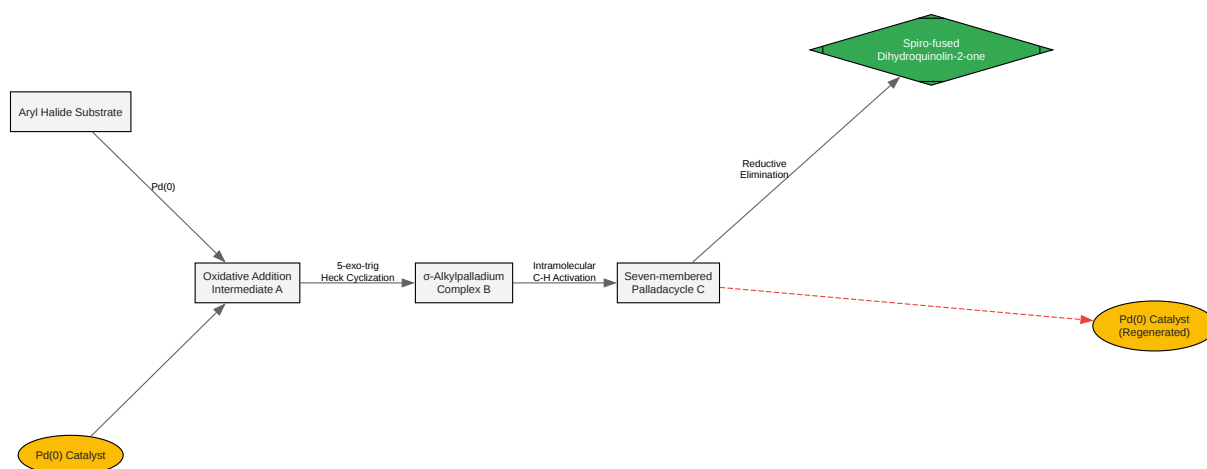
## Application Note 1: Palladium-Catalyzed Domino Heck-Direct C–H Arylation for Spirodihydroquinolin-2-one Synthesis

This protocol details the synthesis of spiro-fused dihydroquinolin-2-ones through a palladium-catalyzed domino sequence. The reaction involves a 5-exo-trig Heck cyclization followed by an intramolecular direct C–H functionalization, offering an efficient route to complex spirocyclic systems.<sup>[1]</sup>

### Reaction Principle

The catalytic cycle is initiated by the oxidative addition of an aryl halide to a Pd(0) complex. This is followed by an intramolecular Heck reaction in a 5-exo-trig cyclization manner to form a stable  $\sigma$ -alkylpalladium intermediate. Subsequent activation of a nearby aromatic C–H bond

leads to the formation of a seven-membered palladacycle, which upon reductive elimination, yields the desired spiro-fused dihydroquinolin-2-one.[1]



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Caption: Catalytic cycle of the domino Heck/C–H functionalization.

## Experimental Protocol

General Procedure for the Synthesis of Spirodihydroquinolin-2-ones:[1]

- To a sealed tube, add the acrylamide substrate (1.0 equiv), Pd(OAc)<sub>2</sub> (0.025 equiv), and XPhos (0.05 equiv).
- Add K<sub>2</sub>CO<sub>3</sub> (2.0 equiv) and anhydrous DMA.
- Seal the tube and heat the reaction mixture to 100 °C.
- Monitor the reaction by TLC until the starting material is consumed.
- After completion, cool the reaction to room temperature and dilute with ethyl acetate.

- Wash the organic layer with water and brine, then dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>.
- Concentrate the solution under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired spirodihydroquinolin-2-one.

## Data Presentation

Substrate (1)	Product (2)	Yield (%) <sup>[1]</sup>
2-[2-(iodophenoxy)methyl]-N-methyl-N-phenylacrylamide (1a)	1'-methyl-1'H,2H-spiro[benzofuran-3,3'-quinolin]-2'(4'H)-one (2a)	97
2-[2-(iodophenoxy)methyl]-N-ethyl-N-phenylacrylamide	1'-ethyl-1'H,2H-spiro[benzofuran-3,3'-quinolin]-2'(4'H)-one	95
2-[2-(iodophenoxy)methyl]-N-benzyl-N-phenylacrylamide	1'-benzyl-1'H,2H-spiro[benzofuran-3,3'-quinolin]-2'(4'H)-one	92
N-allyl-2-[2-(iodophenoxy)methyl]-N-phenylacrylamide	1'-allyl-1'H,2H-spiro[benzofuran-3,3'-quinolin]-2'(4'H)-one	89

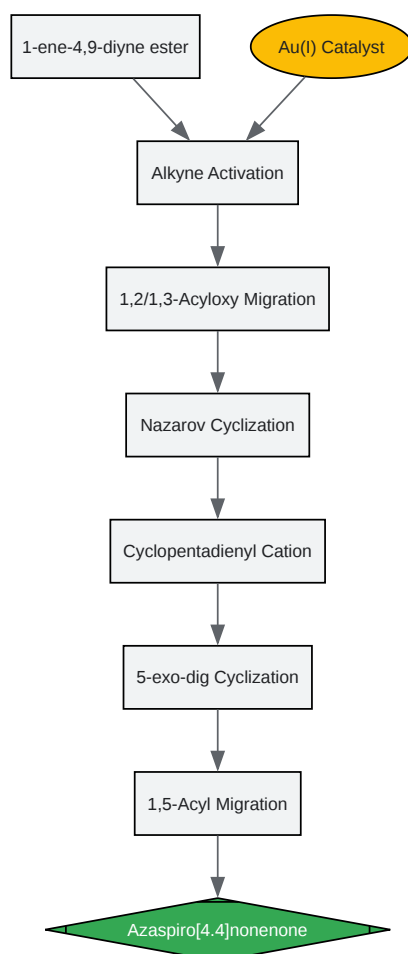
## Application Note 2: Gold-Catalyzed Synthesis of Azaspiro[4.4]nonenones

This application note describes a gold(I)-catalyzed spirocyclization of 1-ene-4,9-diyne esters for the efficient preparation of structurally diverse spirocyclic pyrrolidines. The reaction proceeds through a tandem sequence involving acyloxy migration, Nazarov cyclization, and 5-exo-dig cyclization.<sup>[2]</sup>

### Reaction Principle

The gold(I) catalyst activates the alkyne moiety of the 1-ene-4,9-diyne ester, initiating a cascade reaction. This cascade involves a 1,2- or 1,3-acyloxy migration, followed by a Nazarov

cyclization to form a cyclopentadienyl cation intermediate. An intramolecular 5-exo-dig cyclization then occurs, followed by a 1,5-acyl migration to yield the final azaspiro[4.4]nonenone product.[2]



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Caption: Reaction pathway for gold-catalyzed spirocyclization.

## Experimental Protocol

General Procedure for Gold-Catalyzed Spirocyclization:[2]

- Dissolve the 1-ene-4,9-diyne ester (1.0 equiv) in anhydrous DCE in a reaction vial.
- Add the gold(I) catalyst (e.g., JohnphosAu(MeCN)SbF<sub>6</sub>, 0.05 equiv).
- Stir the reaction mixture at room temperature.

- Monitor the reaction progress by TLC.
- Upon completion, concentrate the reaction mixture under reduced pressure.
- Purify the residue by flash column chromatography on silica gel to obtain the azaspiro[4.4]nonenone product.

## Data Presentation

Substrate R <sup>1</sup>	Substrate R <sup>2</sup>	Product	Yield (%) <sup>[2]</sup>
H	Ph	2-phenyl-1-azaspiro[4.4]non-1-en-6-one	85
H	4-MeC <sub>6</sub> H <sub>4</sub>	2-(4-methylphenyl)-1-azaspiro[4.4]non-1-en-6-one	82
H	4-ClC <sub>6</sub> H <sub>4</sub>	2-(4-chlorophenyl)-1-azaspiro[4.4]non-1-en-6-one	88
Me	Ph	2-phenyl-7-methyl-1-azaspiro[4.4]non-1-en-6-one	75

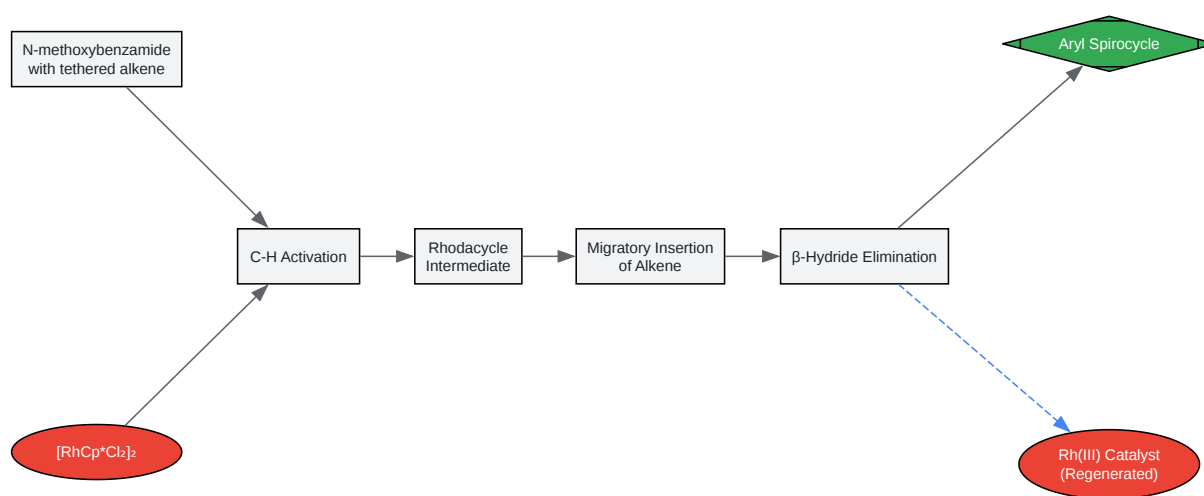
## Application Note 3: Rhodium(III)-Catalyzed Aromatic C-H Activation/Intramolecular Heck-Type Reaction for Aryl Spirocycle Synthesis

This protocol outlines the synthesis of sterically hindered ortho-substituted aryl spirocycles via a Rhodium(III)-catalyzed aromatic C-H activation and intramolecular Heck-type reaction. This method is effective for a variety of N-methoxybenzamides tethered to different cyclic alkenes.

<sup>[3]</sup>

## Reaction Principle

The reaction is initiated by the chelation-assisted C-H activation of the N-methoxybenzamide by the Rh(III) catalyst, forming a rhodacycle intermediate. This is followed by migratory insertion of the tethered alkene into the Rh-C bond. Subsequent  $\beta$ -hydride elimination and reductive elimination steps yield the spirocyclic product and regenerate the active Rh(III) catalyst.[3]



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Caption: Mechanism of Rh(III)-catalyzed spirocyclization.

## Experimental Protocol

General Procedure for Rh(III)-Catalyzed Spirocyclization:[3]

- In a screw-capped vial, combine the N-methoxybenzamide substrate (1.0 equiv), [RhCp\*Cl<sub>2</sub>]<sub>2</sub> (0.025 equiv), and AgSbF<sub>6</sub> (0.2 equiv).
- Add anhydrous DCE as the solvent.
- Heat the mixture at 80 °C for the specified time.

- After cooling to room temperature, filter the reaction mixture through a pad of Celite.
- Wash the Celite pad with CH<sub>2</sub>Cl<sub>2</sub>.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the aryl spirocycle.

## Data Presentation

Alkene Ring Size	Substituent (R)	Product	Yield (%) <sup>[3]</sup>
5	H	Spiro[cyclopentane-1,3'-isoindolin]-1'-one	85
5	4-Me	5-methyl-spiro[cyclopentane-1,3'-isoindolin]-1'-one	82
6	H	Spiro[cyclohexane-1,3'-isoindolin]-1'-one	92
6	4-OMe	5-methoxy-spiro[cyclohexane-1,3'-isoindolin]-1'-one	88
7	H	Spiro[cycloheptane-1,3'-isoindolin]-1'-one	78

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## References

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- 2. Gold catalyzed spirocyclization of 1-ene-4,9- and 3-ene-1,7-diyne esters to azaspiro[4.4]nonenones and azaspiro[4.5]decadienones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
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